

Greveichromenol: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: Greveichromenol

Cat. No.: B14750353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Greveichromenol**, a naturally occurring pyranocoumarin. The information presented herein is essential for the identification, characterization, and further investigation of this compound in research and drug development settings.

Core Spectroscopic Data

The structural elucidation of **Greveichromenol** has been established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **Greveichromenol**.

Table 1: ^1H NMR Spectroscopic Data for **Greveichromenol**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	6.25	d	9.7
H-4	7.60	d	9.7
H-10	6.78	s	
4'-CH ₂	4.60	s	
5'-OH	12.5	s	
2',2'-(CH ₃) ₂	1.45	s	

Table 2: ¹³C NMR Spectroscopic Data for **Greveichromenol**

Position	Chemical Shift (δ) ppm
C-2	161.1
C-3	112.5
C-4	128.5
C-4a	102.5
C-5	162.5
C-6	98.0
C-7	160.0
C-8	105.0
C-8a	155.0
C-2'	78.0
C-3'	127.0
C-4'	115.0
4'-CH ₂ OH	60.0
2',2'-(CH ₃) ₂	28.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of **Greveichromenol** confirms its molecular formula as C₁₅H₁₄O₅.

Table 3: Mass Spectrometry Data for **Greveichromenol**

Ion	m/z
[M] ⁺	274.0841

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Greveichromenol** shows characteristic absorption bands for hydroxyl, carbonyl, and aromatic functionalities.

Table 4: Infrared (IR) Spectroscopic Data for **Greveichromenol**

Wavenumber (cm ⁻¹)	Functional Group
3400	O-H (hydroxyl)
1720	C=O (carbonyl)
1620, 1580	C=C (aromatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. The following sections outline the general methodologies employed for the spectroscopic analysis of **Greveichromenol** and similar natural products.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard. For the acquisition of ¹³C NMR data, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry

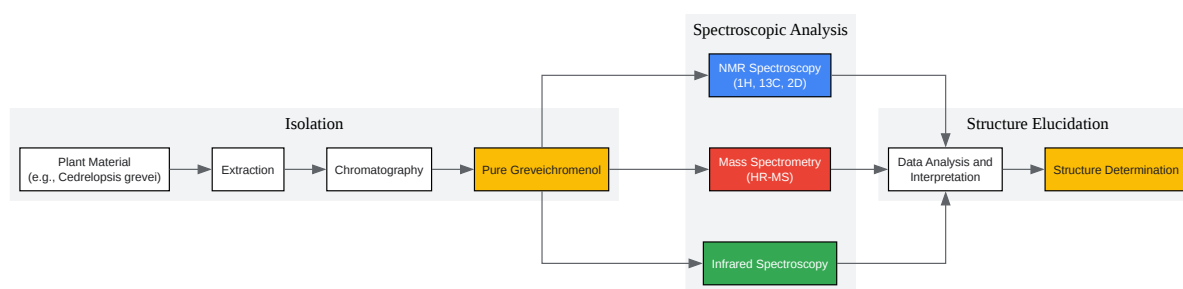
Mass spectra are generally obtained using a high-resolution mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique used for this class of compounds. The analysis provides the exact mass of the molecular ion, which is crucial for determining the elemental composition.

Infrared Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as a KBr (potassium bromide) pellet or as a thin film. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like **Greveichromenol** follows a logical workflow that integrates various spectroscopic techniques.



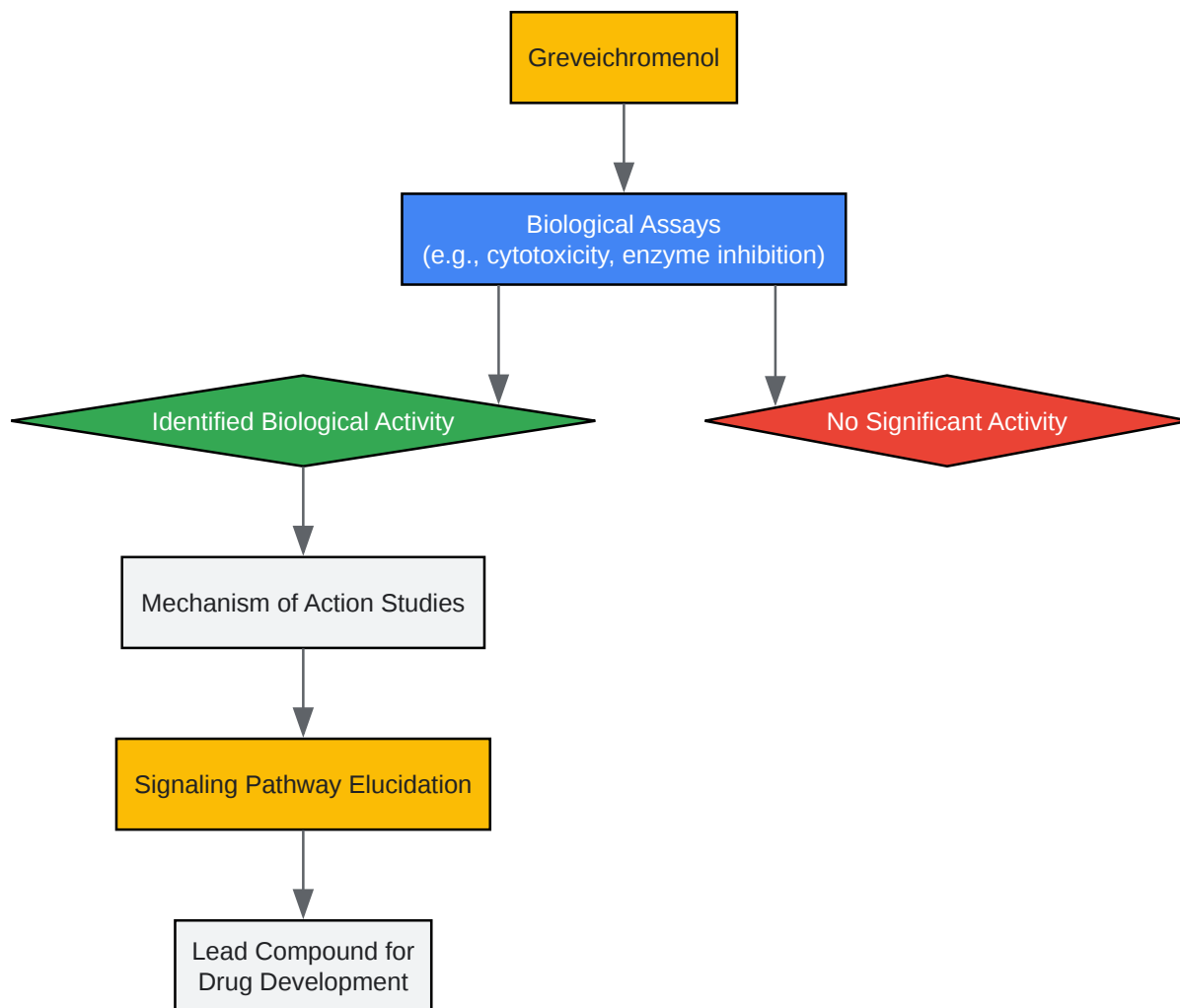
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Caption: Workflow for the isolation and structural elucidation of **Greveichromenol**.

Signaling Pathways

Currently, there is no specific signaling pathway that has been definitively elucidated for **Greveichromenol**. As a member of the coumarin family, it may exhibit biological activities similar to other related compounds, which are known to interact with various cellular targets. Further research is required to determine the specific signaling pathways and molecular mechanisms of action for **Greveichromenol**.

The following diagram illustrates a generalized logical relationship for investigating the biological activity of a natural product like **Greveichromenol**.



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Caption: Logical workflow for investigating the biological activity of **Greveichromenol**.

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